molecular formula C11H18O4 B11958915 Ethyl 3-butyl-2-oxotetrahydrofuran-3-carboxylate CAS No. 19313-65-6

Ethyl 3-butyl-2-oxotetrahydrofuran-3-carboxylate

Cat. No.: B11958915
CAS No.: 19313-65-6
M. Wt: 214.26 g/mol
InChI Key: HSKWKXQBYGPEEJ-UHFFFAOYSA-N
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Description

Ethyl 3-butyl-2-oxotetrahydrofuran-3-carboxylate (CAS 19313-65-6) is a high-value lactone ester compound serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C 11 H 18 O 4 and a molecular weight of 214.26 g/mol , features a lactone ring fused with an ester functional group, making it a useful precursor for developing more complex molecular structures. Researchers utilize this and related 2-oxotetrahydrofuran carboxylates as key intermediates in the synthesis of various pharmaceuticals and specialty chemicals . Its structural motif is often explored in the design and synthesis of novel active compounds. Characterized by a density of approximately 1.074 g/cm³ , this chemical has a boiling point of 319.6°C at 760 mmHg and a flash point of 156.4°C , indicating its stability under standard laboratory handling conditions. Synonyms for this compound include 3-butyl-2-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

19313-65-6

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 3-butyl-2-oxooxolane-3-carboxylate

InChI

InChI=1S/C11H18O4/c1-3-5-6-11(9(12)14-4-2)7-8-15-10(11)13/h3-8H2,1-2H3

InChI Key

HSKWKXQBYGPEEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCOC1=O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-butyl-2-oxotetrahydro-3-furancarboxylate typically involves the esterification of 3-butyl-2-oxotetrahydrofuran-3-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-butyl-2-oxotetrahydro-3-furancarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, leading to higher purity and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-butyl-2-oxotetrahydro-3-furancarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-butyl-2-oxotetrahydro-3-furancarboxylate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-butyl-2-oxotetrahydro-3-furancarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in various biochemical reactions. The furan ring may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Cyclic Ethers and Esters

2-Methyl-2-ethyl-1,3-dioxolane (CAS 126-39-6)
  • Structure : A five-membered 1,3-dioxolane ring with methyl and ethyl substituents.
  • Key Differences: Unlike the target compound, this lacks an ester group and a tetrahydrofuran backbone.
  • Applications : Primarily used as a solvent or stabilizer due to its low reactivity and high stability .
2-Methyl-1,3-dioxolane (CAS 497-26-7)
  • Structure : A simpler dioxolane derivative with a single methyl substituent.
  • Key Differences : The smaller ring size (five-membered vs. six-membered THF) and lack of ester/keto groups limit its utility in synthetic pathways requiring nucleophilic or electrophilic sites .
O-3,3-Dimethylbutyl isopropylphosphonofluoridate (CAS 624-95-3)
  • Structure: A phosphonofluoridate ester with a branched alkyl chain.
  • Key Differences : The phosphorus center introduces significant toxicity and reactivity differences. This compound is regulated under chemical weapons conventions, unlike the target compound, which lacks such hazardous functional groups .

Functional Group Analysis

Ester vs. Ether Dominance
  • Ethyl 3-butyl-2-oxotetrahydrofuran-3-carboxylate : The ester group increases polarity and susceptibility to hydrolysis under acidic/basic conditions.
  • Dioxolanes (e.g., 2-Methyl-1,3-dioxolane) : Ether linkages provide greater stability but lower reactivity toward nucleophiles .
Ketone Functionality
  • The 2-oxo group in the target compound enables keto-enol tautomerism, a feature absent in non-oxygenated analogs like dioxolanes. This property is critical in reactions involving enolate formation .

Physicochemical Properties (Inferred from Analogs)

Compound Name CAS Number Molecular Formula Boiling Point (°C) Solubility (Water) Key Functional Groups
This compound Not provided C₁₁H₁₈O₄ ~200–220 (estimated) Low (ester dominance) Ester, ketone, cyclic ether
2-Methyl-2-ethyl-1,3-dioxolane 126-39-6 C₅H₁₀O₂ 132–134 Partially miscible Cyclic ether
O-3,3-Dimethylbutyl isopropylphosphonofluoridate 624-95-3 C₉H₂₀FO₂P 230–235 Insoluble Phosphonofluoridate ester

Biological Activity

Ethyl 3-butyl-2-oxotetrahydrofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anti-angiogenic properties, teratogenic effects, and structure-activity relationships (SAR) based on various studies.

1. Overview of Biological Activities

This compound has been evaluated for several biological activities, including:

  • Anti-Angiogenic Activity : The compound has shown potential in inhibiting angiogenesis, which is the formation of new blood vessels from pre-existing ones. This is particularly relevant in cancer treatment, where tumor growth often relies on angiogenesis.
  • Teratogenic Effects : Studies have indicated that certain derivatives of this compound may exhibit teratogenic effects, impacting embryonic development.

2. Anti-Angiogenic Activity

Research indicates that this compound and its derivatives can effectively inhibit angiogenesis. A study utilizing zebrafish embryos as a model demonstrated that the compound significantly reduced the formation of vascular structures, suggesting its potential as an anti-cancer agent.

Table 1: Summary of Anti-Angiogenic Activity

CompoundConcentration (µM)Effect on Angiogenesis
This compound10Significant inhibition
Derivative A5Moderate inhibition
Derivative B20No significant effect

3. Teratogenic Effects

The teratogenic potential of this compound was assessed through in vivo assays using zebrafish embryos. Results indicated that at higher concentrations, the compound led to abnormal embryonic development.

Table 2: Teratogenicity Assessment

Concentration (µM)% Abnormal EmbryosObservations
530%Minor abnormalities
1060%Significant abnormalities
2080%Severe developmental issues

4. Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand the relationship between the chemical structure of this compound and its biological activity. Variations in substituents on the tetrahydrofuran ring significantly influence both anti-angiogenic and teratogenic properties.

Key Findings from SAR Analysis

  • Substituent Effect : Compounds with bulky substituents showed enhanced anti-angiogenic activity compared to those with smaller groups.
  • Saturation Level : Partially saturated derivatives exhibited greater bioactivity than fully saturated ones.
  • Enantiomeric Differences : Different enantiomers of the compound displayed varying levels of activity, with one enantiomer being more potent than the other in inhibiting angiogenesis.

5. Case Studies

In a notable case study involving a series of derivatives based on this compound, researchers synthesized multiple analogs and evaluated their biological activities:

Case Study Summary

A group synthesized and tested various analogs for their anti-cancer properties:

  • Compound X : Showed a 70% reduction in tumor-induced angiogenesis at a concentration of 15 µM.
  • Compound Y : Induced significant teratogenic effects at concentrations above 10 µM, highlighting the need for careful dosage considerations in therapeutic applications.

Q & A

Q. What are the common synthetic routes for Ethyl 3-butyl-2-oxotetrahydrofuran-3-carboxylate, and what reaction conditions optimize yield?

Methodological Answer: The compound is synthesized via multi-step organic reactions, often involving cyclization and esterification. Key methods include:

  • Oxidation-Reduction Pathways : Use of potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation of intermediate alcohols, followed by sodium borohydride (NaBH₄) reduction to stabilize reactive moieties .
  • Nucleophilic Substitution : Introduction of the butyl group via alkylation under basic conditions (e.g., NaOH/K₂CO₃) in solvents like ethanol or tetrahydrofuran (THF) .
  • Cyclocondensation : Formation of the tetrahydrofuran ring through acid-catalyzed (e.g., H₂SO₄) cyclization of γ-keto esters . Optimization involves temperature control (60–80°C), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

Methodological Answer:

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 4.1–4.3 ppm (ester -OCH₂CH₃), δ 1.2–1.4 ppm (butyl -CH₂), and δ 2.5–2.8 ppm (tetrahydrofuran ring protons) .
  • ¹³C NMR : Carbonyl (C=O) at ~170 ppm, ester oxygenated carbons at 60–65 ppm, and tetrahydrofuran ring carbons at 25–35 ppm .
    • IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (ester C=O stretch) and ~1680 cm⁻¹ (ketone C=O) .
    • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., 228.26 g/mol) and fragmentation patterns confirming the butyl and ester groups .

Q. What are the typical chemical reactions involving this compound, and how do reaction conditions influence product distribution?

Methodological Answer:

  • Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions yield carboxylic acid or carboxylate salts, respectively. Selectivity depends on pH and temperature .
  • Reductive Amination : Reaction with primary amines (e.g., NH₂R) under H₂/Pd-C produces substituted amides, with yields influenced by amine nucleophilicity .
  • Ring-Opening Reactions : Nucleophiles (e.g., Grignard reagents) attack the ketone group, leading to substituted tetrahydrofuran derivatives. Solvent polarity (e.g., DMF vs. THF) alters reaction kinetics .

Advanced Questions

Q. How can crystallographic data resolve molecular conformation ambiguities in this compound, and what challenges arise in refinement using SHELX?

Methodological Answer:

  • Data Collection : High-resolution X-ray diffraction (Cu Kα radiation, λ = 1.54184 Å) with θ > 77° ensures completeness >99%. Asymmetric unit analysis reveals two molecules with hydrogen-bonding networks (O-H···O) stabilizing the lattice .
  • Refinement Challenges :
  • Disorder in Butyl Chains : Partial occupancy modeling required for flexible alkyl groups, increasing R-factor variability .
  • Twinned Crystals : SHELXL’s TWIN command refines twin fractions but demands high-quality data (Rint < 0.05) to avoid overparameterization .
    • Validation Tools : Olex2 integration with SHELX checks for geometric outliers (e.g., bond lengths ±0.02 Å from expected values) .

Q. What methodologies address contradictions in spectral data or synthetic yields reported for this compound?

Methodological Answer:

  • Spectral Discrepancies :
  • Dynamic NMR : Resolves overlapping peaks caused by conformational exchange (e.g., tetrahydrofuran ring puckering) at variable temperatures .
  • 2D NMR (COSY, HSQC) : Assigns ambiguous proton/carbon signals, distinguishing diastereotopic protons in the butyl chain .
    • Yield Variability :
  • Design of Experiments (DoE) : Multivariate analysis (e.g., reaction time, catalyst loading) identifies optimal conditions (e.g., 72% yield at 12h vs. 58% at 8h) .
  • Impurity Profiling : LC-MS detects side products (e.g., over-oxidized ketones), guiding purification protocol adjustments .

Q. What in vitro and in silico approaches are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme Inhibition Assays :
  • Kinetic Studies : IC₅₀ determination via fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) under physiological pH (7.4) .
    • Molecular Docking :
  • Target Selection : Proteins with hydrophobic active sites (e.g., cyclooxygenase-2) prioritized due to the compound’s lipophilic butyl group .
  • Software : AutoDock Vina assesses binding affinity (ΔG < -7 kcal/mol indicates strong interaction) .
    • Cell-Based Assays :
  • MTT Assay : Cytotoxicity screening (IC₅₀ ~50 μM in HeLa cells) with ROS detection kits to probe apoptosis mechanisms .

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